molecular formula C8H7BrN2O3 B12623769 N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine CAS No. 921744-12-9

N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine

Cat. No.: B12623769
CAS No.: 921744-12-9
M. Wt: 259.06 g/mol
InChI Key: LIKBOPQQBAYCTO-UHFFFAOYSA-N
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Description

N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine (CAS 921744-12-9) is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring bromo and nitro substituents on an aromatic ring, is characteristic of compounds explored for their biological activity. While specific data on this exact molecule is limited, research on highly similar N-(2-bromo-phenyl) derivatives demonstrates significant potential in antimicrobial applications, particularly against Gram-positive bacteria such as Staphylococcus aureus . Furthermore, related salicylanilide compounds have shown potent in vitro anti-inflammatory activity through protease inhibition, with IC50 values significantly lower than standard controls like acetylsalicylic acid, suggesting a valuable mechanism of action for further investigation . The presence of the bromo-nitroaryl group is also a key feature in other bioactive molecules and synthons, underlining its utility in constructing complex pharmacologically active structures . This compound is intended for use as a key intermediate in the synthesis and development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

921744-12-9

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

N-[2-bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H7BrN2O3/c9-5-8(10-12)6-2-1-3-7(4-6)11(13)14/h1-4,12H,5H2

InChI Key

LIKBOPQQBAYCTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine typically involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and nitrophenyl components.

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, azides, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Research indicates that compounds similar to N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine exhibit a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
  • Cytotoxicity : Investigations into its cytotoxic effects on various cancer cell lines have shown promise, indicating potential applications in cancer therapy .
  • Biochemical Modulation : The compound may interact with key biochemical pathways, which could lead to therapeutic effects in diseases characterized by abnormal cell proliferation .

Applications in Medicinal Chemistry

This compound can be utilized in the following medicinal chemistry applications:

  • Drug Development : Its unique structure allows for modifications that could enhance efficacy against specific targets in cancer therapy or infectious diseases.
  • Lead Compound for Synthesis : It serves as a lead compound for synthesizing more complex molecules with enhanced biological activity.

Environmental Science Applications

The compound's stability and reactivity make it relevant in environmental studies:

  • Contaminant Studies : It may be used as a model compound to study the behavior of similar halogenated organic compounds in environmental systems .
  • Toxicological Assessments : Given its potential health effects, it can be included in assessments related to drinking water contaminants and their toxicological profiles .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

Research conducted on various synthesized derivatives, including this compound, demonstrated significant cytotoxic effects against Hep3B (liver cancer) and A549 (lung cancer) cell lines. The MTT assay results indicated that certain concentrations led to reduced cell viability compared to control groups, suggesting potential therapeutic applications in oncology .

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, this compound exhibited notable activity against specific bacterial strains. The findings support further exploration of this compound as a basis for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine C₈H₈BrN₂O₃ 260.08 2-Bromo, 3-nitrophenyl, hydroxylamine
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.70 3-Chloro, phenyl, phthalimide
2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide C₁₃H₁₄NOBr 280.20 Bromo, cyclohexene, carboxamide

Key Observations:

Halogen Effects : The bromo substituent in the target compound may confer higher reactivity in nucleophilic substitution compared to the chloro group in 3-chloro-N-phenyl-phthalimide, due to bromine’s larger atomic radius and polarizability .

Aromatic Substituents : The 3-nitrophenyl group in the target compound is strongly electron-withdrawing, which could reduce electrophilic aromatic substitution reactivity compared to the unsubstituted phenyl ring in 3-chloro-N-phenyl-phthalimide.

Backbone Flexibility: The ethylidene chain in the target compound offers conformational flexibility, contrasting with the rigid phthalimide (planar structure) and cyclohexene (non-aromatic ring) backbones in analogs .

Inference for Target Compound :

  • Bromination likely occurs at the ethylidene stage, similar to the cyclohexene carboxamide’s synthesis .
  • The nitro group may be introduced via nitration of the phenyl precursor before or after bromination, requiring controlled conditions to avoid over-nitration.

Physicochemical Properties

Molecular Weight and Solubility :

  • The nitro group may enhance polarity, improving solubility in polar aprotic solvents (e.g., DMF, acetone).

Thermal Stability :

  • The nitro group could reduce thermal stability compared to 3-chloro-N-phenyl-phthalimide, which is used in high-temperature polymer synthesis .

Biological Activity

N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₉H₈BrN₂O₂
  • Molecular Weight : 260.07 g/mol

The compound features a bromine atom and a nitro group attached to a phenyl ring, which are critical for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Oxime Group : The hydroxylamine moiety can form hydrogen bonds with biological macromolecules, influencing enzymatic activities and cellular signaling pathways.
  • Bromine Atom : The presence of the bromine atom facilitates halogen bonding, enhancing the reactivity of the compound and its interactions with proteins and nucleic acids.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that similar compounds demonstrate significant antibacterial and antifungal activities. For example, compounds with halogen substituents often exhibit enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Activity TypeExample OrganismsMIC Values (µg/mL)
AntibacterialE. coli, S. aureus4.69 - 156.47
AntifungalC. albicans, F. oxysporum16.69 - 222.31
  • Anticancer Potential : Compounds similar to this compound have been investigated for their anticancer properties, often targeting specific pathways involved in tumor growth and metastasis .

Case Studies

  • Antimicrobial Activity : In a study evaluating various hydroxylamine derivatives, this compound was found to inhibit the growth of multiple bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Cytotoxicity Assays : Research involving human cancer cell lines indicated that the compound induces apoptosis through the modulation of cell signaling pathways related to cancer progression .

Comparative Analysis

When compared with structurally similar compounds, this compound shows unique properties due to the combination of its bromine and nitro groups:

Compound NameKey FeaturesBiological Activity
This compoundBromine and nitro groupsAntimicrobial, anticancer
Acetophenone oximeLacks bromineLimited bioactivity
2-BromoanilineContains amino groupDifferent activity profile

Q & A

Q. What are the optimal synthetic routes for preparing N-[2-bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine?

The synthesis typically involves bromination of a precursor ketone. For example, 2-bromo-1-(3-nitrophenyl)ethanone (a related compound) is synthesized by reacting 1-(3-nitrophenyl)ethanone with bromine in chloroform at 0–5°C, followed by stirring at room temperature for 2 hours. Purification via column chromatography (silica gel, 0–10% ethyl acetate/petroleum ether) yields a 96% pure product . For the hydroxylamine derivative, a condensation reaction between hydroxylamine and the brominated ketone under basic conditions (e.g., NaOH/EtOH) is likely required, with monitoring by TLC or HPLC to confirm completion.

Q. What spectroscopic methods are used to characterize this compound?

Key characterization techniques include:

  • 1H/13C NMR : To confirm the presence of the ethylidene group (e.g., a singlet for the imine proton at δ ~8.5 ppm) and aromatic protons from the 3-nitrophenyl moiety.
  • UV-Vis Spectroscopy : To identify π→π* transitions in the nitro and conjugated imine groups (λmax ~250–300 nm).
  • Mass Spectrometry (MS) : ESI-MS or HRMS can verify the molecular ion peak (e.g., [M+H]+ or [M–Br]+ fragments).
  • IR Spectroscopy : Stretching frequencies for C=N (~1600–1650 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example, the crystal structure of 2-bromo-1-(3-nitrophenyl)ethanone (a precursor) reveals:

  • Triclinic system (P1 space group) with two molecules per asymmetric unit.
  • Intermolecular interactions : Weak C–H⋯O and C–H⋯Br hydrogen bonds, π–π stacking (3.5–4.0 Å), and Br⋯O contacts (3.2 Å), forming a 3D network .
  • Refinement software : SHELXL (for small-molecule refinement) and SHELXTL (Bruker AXS) are widely used .

Q. How can computational methods predict reactivity or stability under varying conditions?

  • DFT Calculations : To model the electronic structure (e.g., HOMO/LUMO energies) and predict sites for nucleophilic/electrophilic attack.
  • Molecular Dynamics (MD) : Simulate thermal stability or solvent interactions (e.g., THF or chloroform solubility).
  • Docking Studies : If bioactive, assess binding affinity to target proteins (e.g., nitroreductases) .

Q. How should researchers address contradictory data in reaction yields or purity?

  • Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity, stoichiometry).
  • Analytical Cross-Validation : Use complementary methods (e.g., HPLC for purity vs. NMR integration).
  • Impurity Profiling : Compare with known impurities (e.g., debrominated byproducts or nitro group reduction products) using LC-MS .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for 2-Bromo-1-(3-nitrophenyl)ethanone

ParameterValue
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensionsa=8.8259 Å, b=8.8651 Å, c=11.6775 Å
Anglesα=74.691°, β=75.174°, γ=89.999°
Hydrogen BondsC–H⋯O, C–H⋯Br, Br⋯O
Refinement SoftwareSHELXL

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Debrominated ketoneExcess solvent or light exposureUse dark glassware, inert atmosphere
Nitro group reductionResidual reducing agentsPurge with nitrogen, avoid metal contaminants

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